

# An In-depth Technical Guide on the Physicochemical Properties of PhotoSph

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## Compound of Interest

Compound Name: PhotoSph

Cat. No.: B1193366

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **PhotoSph**, a photoswitchable analog of sphingosine. The information is intended to support researchers and professionals in the fields of chemical biology and drug development in understanding and utilizing this powerful tool for optical control of sphingolipid signaling.

## Core Physical and Chemical Properties

**PhotoSph** is a synthetic lipid designed to mimic the structure and function of endogenous sphingosine while incorporating a photoswitchable azobenzene moiety. This design allows for the reversible control of its shape and, consequently, its biological activity using light.

Property	Data
Molecular Formula	C <sub>26</sub> H <sub>37</sub> N <sub>3</sub> O <sub>2</sub>
Molecular Weight	423.59 g/mol
Physical Appearance	Expected to be a solid at room temperature, likely crystalline.
Solubility	Poorly soluble in water. Soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and other alcohols.[1]
Melting Point	Not explicitly reported in the reviewed literature. As a reference, the related compound azobenzene has a melting point of 67.88 °C (trans isomer).
pKa	The pKa of the amino group is estimated to be in the range of 6.6 to 9.1, based on values for sphingosine.[2]
Photophysical Properties	Exhibits reversible photoisomerization between a thermally stable trans isomer and a metastable cis isomer.
· trans-to-cis isomerization: Induced by UV light (e.g., 365 nm).[1][3]	
· cis-to-trans isomerization: Induced by blue light (e.g., 460 nm) or thermal relaxation.[1][3]	
· UV-Vis Absorption: The trans isomer typically shows a strong $\pi$ - $\pi^*$ absorption band around 340-365 nm. Upon isomerization to the cis form, this band decreases in intensity, and a new n- $\pi^*$ band may appear at a longer wavelength.[4][5]	

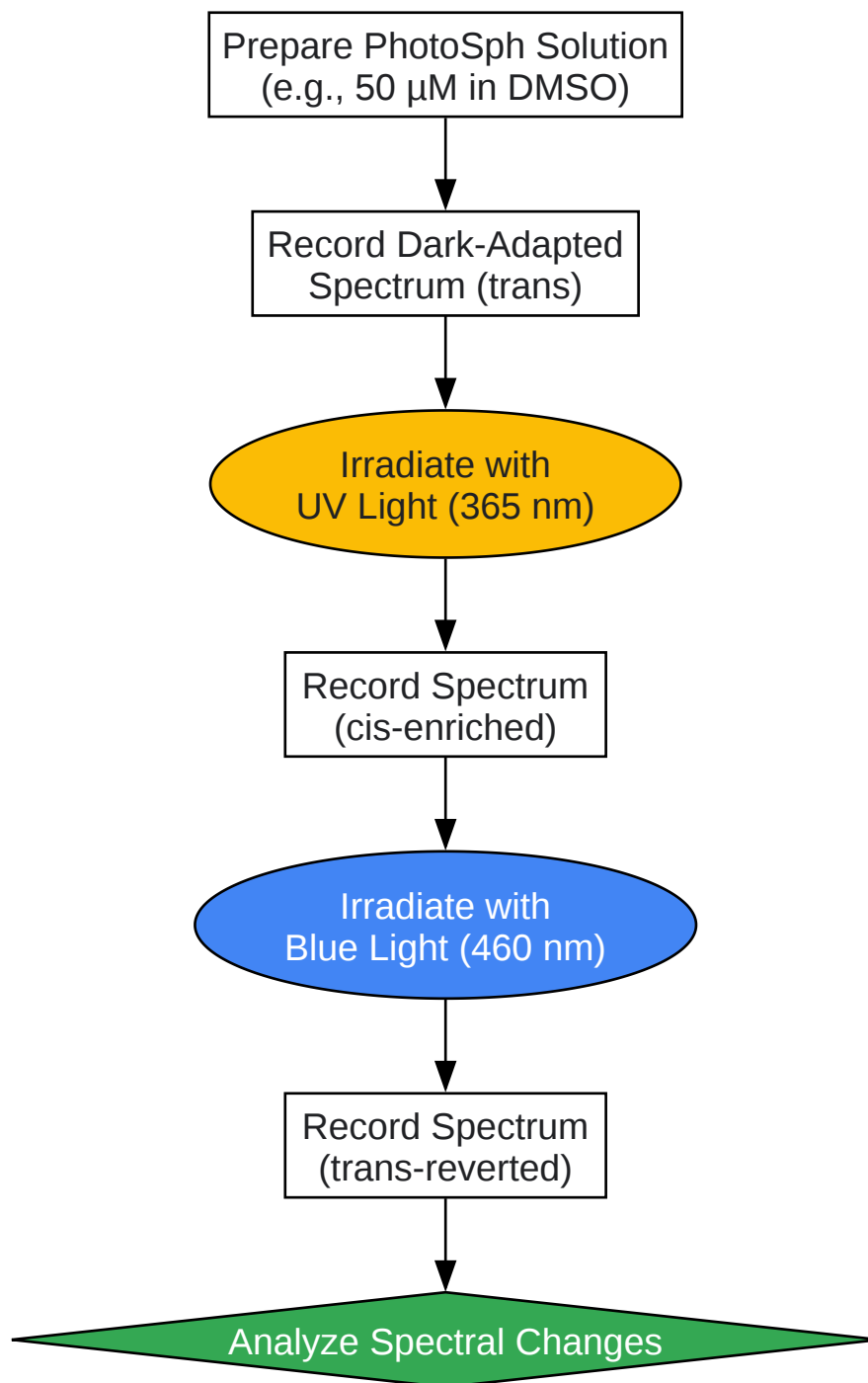
## Experimental Protocols

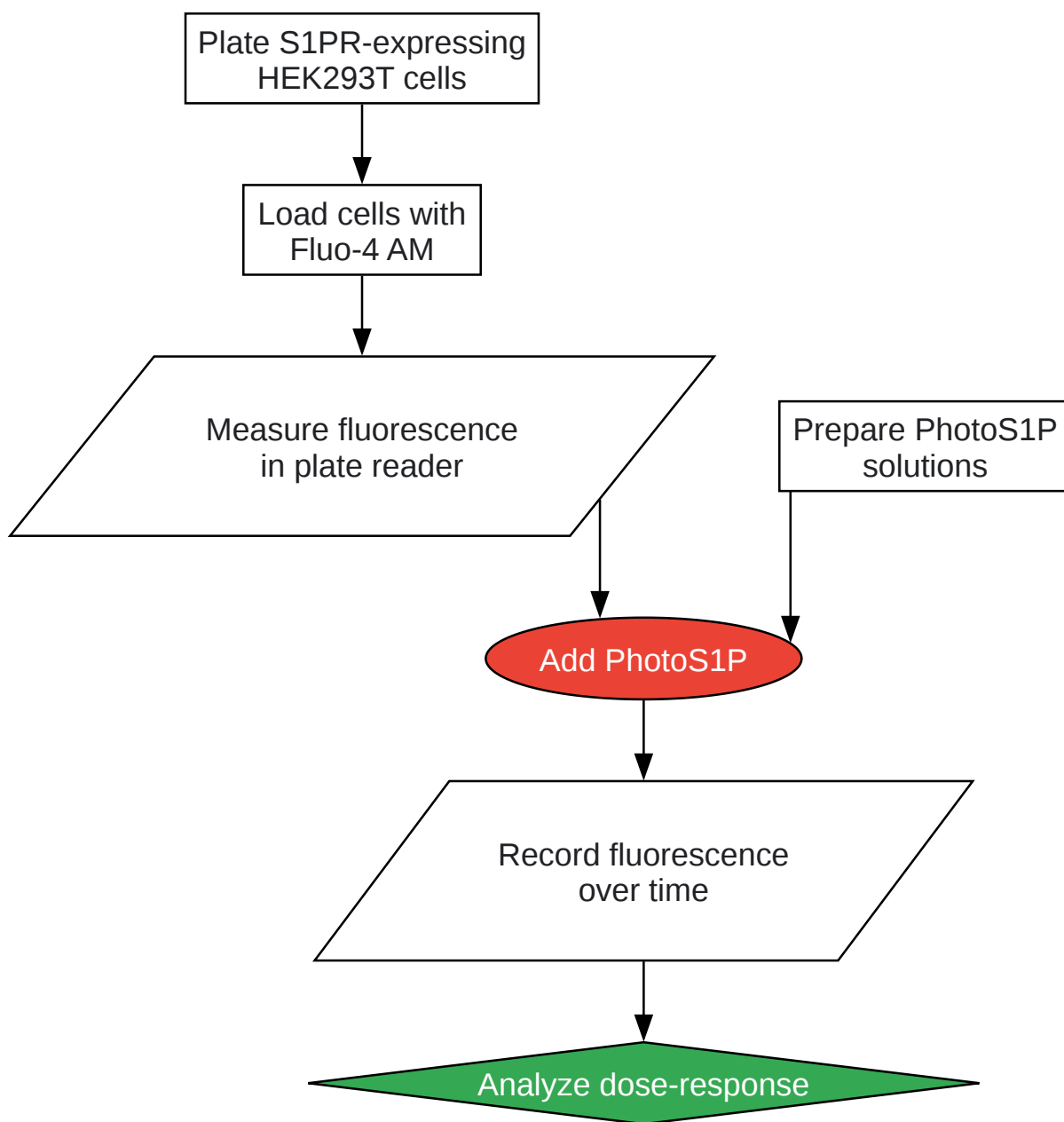
Detailed experimental protocols are essential for the replication and extension of research involving **PhotoSph**. The following sections provide methodologies for its synthesis and characterization based on available literature.

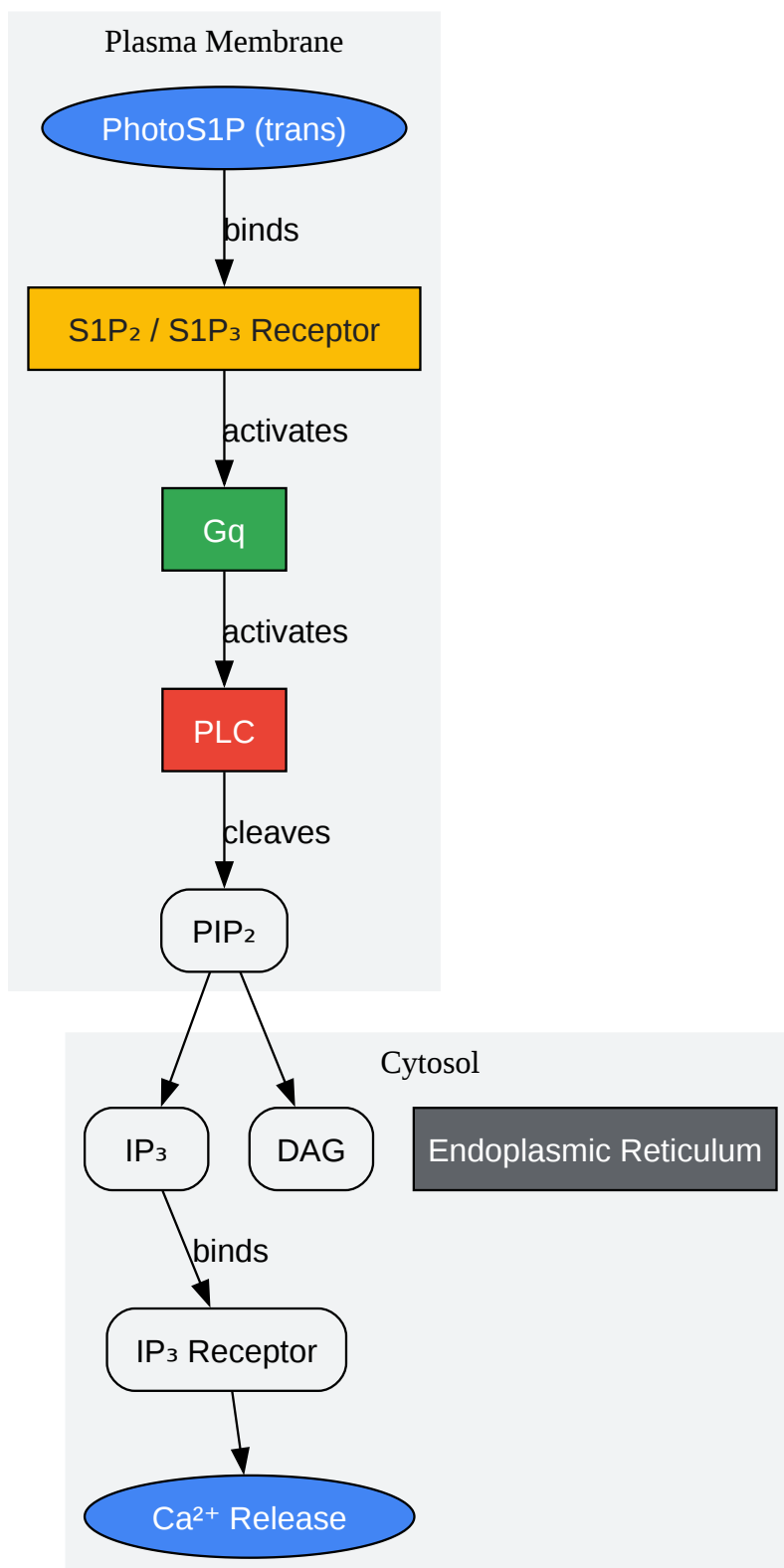
## Synthesis of PhotoSph

The synthesis of **PhotoSph** involves the incorporation of an azobenzene photoswitch into the lipid tail of a sphingosine precursor. While the exact, detailed protocol from the primary literature's supplementary information is not publicly available, a general synthetic scheme can be inferred from related publications on photoswitchable lipids.<sup>[2][4]</sup> The synthesis of a similar photoswitchable sphingoid base, aSph-1, has been described and involves a multi-step process.<sup>[2][4]</sup>

A representative workflow for such a synthesis is depicted below.







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